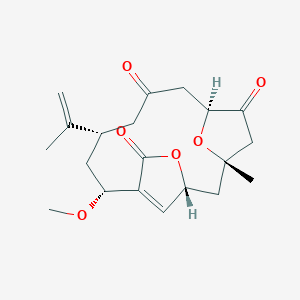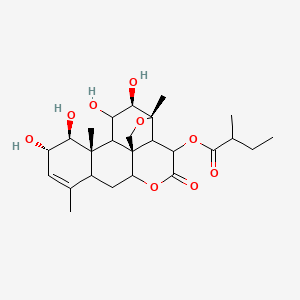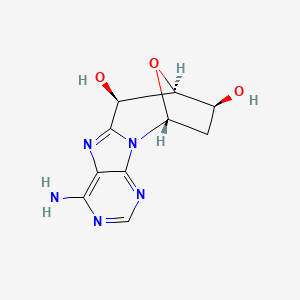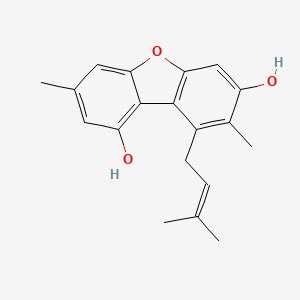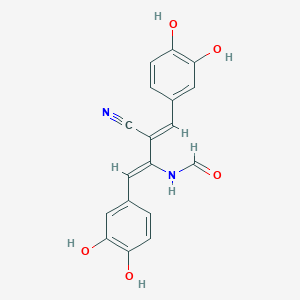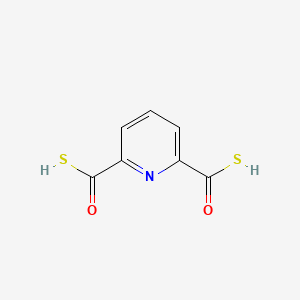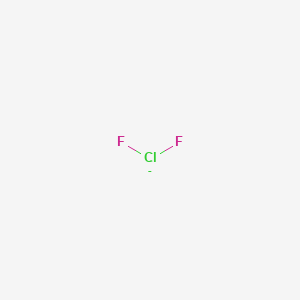
Difluorochlorate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluorochlorate(1-) is a halohalide.
Wissenschaftliche Forschungsanwendungen
Selective Difluoromethylation and Monofluoromethylation Reactions
Fluorine atoms, including difluoromethyl and monofluoromethyl groups, are integral in life science and materials science-related applications. Difluoromethylation methods are crucial for developing CF(2)H- and CH(2)F-containing pharmaceuticals and agrochemicals. Selective difluoromethylation, which introduces CF(2)H and CH(2)F groups into organic molecules, is a key synthetic method due to its straightforward nature (Hu, Zhang, & Wang, 2009).
Electrophilic Fluorination with Selectfluor
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor, is a vital electrophilic fluorinating reagent. Its use as an effective route in electrophilic fluorination, which is essential for incorporating fluorine into organic molecules, is a significant area in synthetic and structural aspects of organofluorine compounds (Singh & Shreeve, 2004).
Synthesis of (1,1-Difluoroethyl)arenes
The difluoroethyl group (CF2CH3) is particularly interesting as it mimics the steric and electronic features of a methoxy group, bringing beneficial effects to target molecules. Methods for synthesizing (1,1-difluoroethyl)arenes, involving nucleophilic, electrophilic, and free radical fluorination or 1,1-difluoroethylation reactions, are essential in this domain (Li et al., 2018).
Chlorodifluoromethane-Triggered Formation of Difluoromethylated Arenes
Chlorodifluoromethane is an ideal difluoromethylating reagent, especially in forming difluoromethylated aromatic compounds significant in pharmaceuticals, agrochemicals, and materials. The palladium-catalyzed method of coupling Chlorodifluoromethane with arylboronic acids and esters represents a highly efficient way to generate difluoromethylated arenes (Feng et al., 2017).
Difluoroalkylation via Transition-Metal Catalysis
Difluoroalkylated compounds, due to the unique characteristics of the difluoromethylene (CF2) group, have a remarkable role in life and materials sciences. Transition-metal-catalyzed cross-coupling using difluoroalkyl halides as fluoroalkyl sources has become a pivotal strategy in synthesizing these compounds, offering efficient routes to a diverse range of difluoroalkylated (hetero)arenes (Feng, Xiao, & Zhang, 2018).
Aromatic Trifluoromethylation with Metal Complexes
Trifluoromethylated aromatic compounds, a major class of selectively fluorinated compounds, are critical in pharmaceuticals and agrochemicals. The development of new methods for the selective introduction of fluorine and fluorine-containing groups into organic molecules has been a key area of research, particularly involving metal complexes (Tomashenko & Grushin, 2011).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental biodegradability of polyfluoroalkyl chemicals, including perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), is a critical area of study. Understanding their degradation pathways, half-lives, and potential defluorination is essential for evaluating their environmental fate and effects (Liu & Avendaño, 2013).
Eigenschaften
Produktname |
Difluorochlorate(1-) |
|---|---|
Molekularformel |
ClF2- |
Molekulargewicht |
73.45 g/mol |
InChI |
InChI=1S/ClF2/c2-1-3/q-1 |
InChI-Schlüssel |
WONOLTWTXSUXQB-UHFFFAOYSA-N |
Kanonische SMILES |
F[Cl-]F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



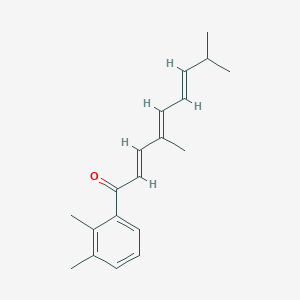
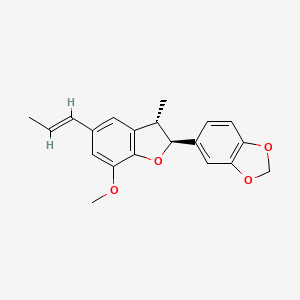
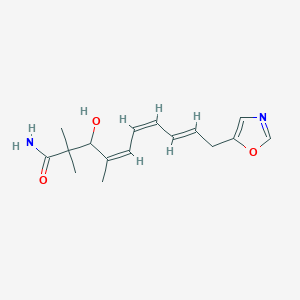
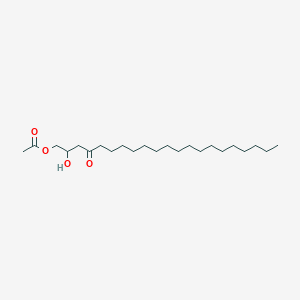
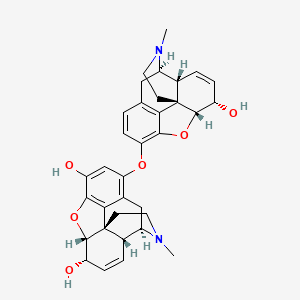
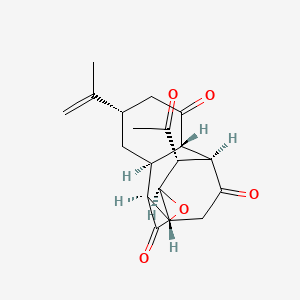
![(1R,3aS,4S,6aS)-1,4-di(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B1254545.png)
![(1R,2R,4S,5'S,6R,7S,8R,9R,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,14,16-triol](/img/structure/B1254549.png)
